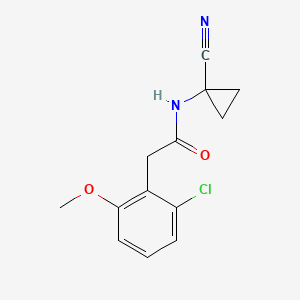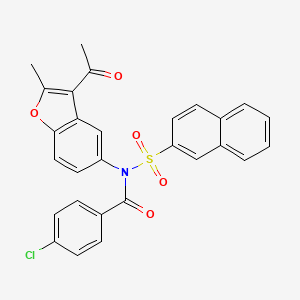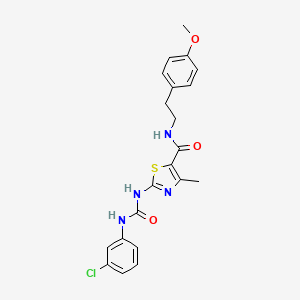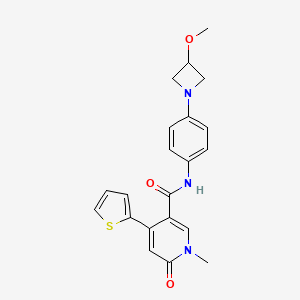
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, which is the primary inhibitory neurotransmitter in the central nervous system.
Mecanismo De Acción
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide works by inhibiting the activity of GABA transaminase, which leads to an increase in the levels of GABA in the brain. This, in turn, enhances the inhibitory tone of the central nervous system and can reduce the occurrence of seizures and other hyperexcitability disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain and to reduce the activity of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. This can lead to a reduction in seizure activity, anxiety, and addiction-related behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide in lab experiments is its high selectivity for GABA transaminase, which minimizes off-target effects. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other GABAergic drugs.
Direcciones Futuras
There are several potential future directions for research on 2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide. One area of interest is its potential use in the treatment of drug addiction, particularly for drugs such as cocaine and methamphetamine. Another area of interest is its potential use in the treatment of anxiety disorders, such as post-traumatic stress disorder. Additionally, further research is needed to better understand the long-term effects of this compound on the brain and to determine its safety and efficacy in humans.
In conclusion, this compound is a promising drug candidate for the treatment of various neurological and psychiatric disorders. Its selective inhibition of GABA transaminase has been shown to increase the levels of GABA in the brain and to reduce hyperexcitability-related behaviors. While there are some limitations to its use in lab experiments, there are several potential future directions for research on this compound.
Métodos De Síntesis
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-methoxyaniline with 1-cyanocyclopropane carboxylic acid, followed by a series of chemical transformations that result in the final product.
Aplicaciones Científicas De Investigación
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction.
Propiedades
IUPAC Name |
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-18-11-4-2-3-10(14)9(11)7-12(17)16-13(8-15)5-6-13/h2-4H,5-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCYHYZGXLEPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CC(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)
![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2487337.png)
![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)
![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)


![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)
![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2487347.png)
![N-(2,4-difluorophenyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2487350.png)


![1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487353.png)
![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2487355.png)

